N-Chlorodimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chlorine Transfer Studies

N-CDMA's ability to transfer chlorine makes it a useful subject in studies examining reaction mechanisms. Researchers have investigated the transfer of chlorine from N-CDMA to iodide ions. This research helps improve the understanding of how similar chlorine transfer reactions occur in other molecules PubChem: N-Chlorodimethylamine | C2H6ClN | CID 123122: .

Water Treatment Research

N-CDMA is one of the various chloramines that can form during water treatment processes using chlorine. Scientific studies have explored the formation and reactivity of N-CDMA and other chloramines in the context of water treatment. This research helps optimize disinfection procedures and ensure safe drinking water Formation and reactivity of inorganic and organic chloramines and bromamines during oxidative water treatment. PMID: 27998787.

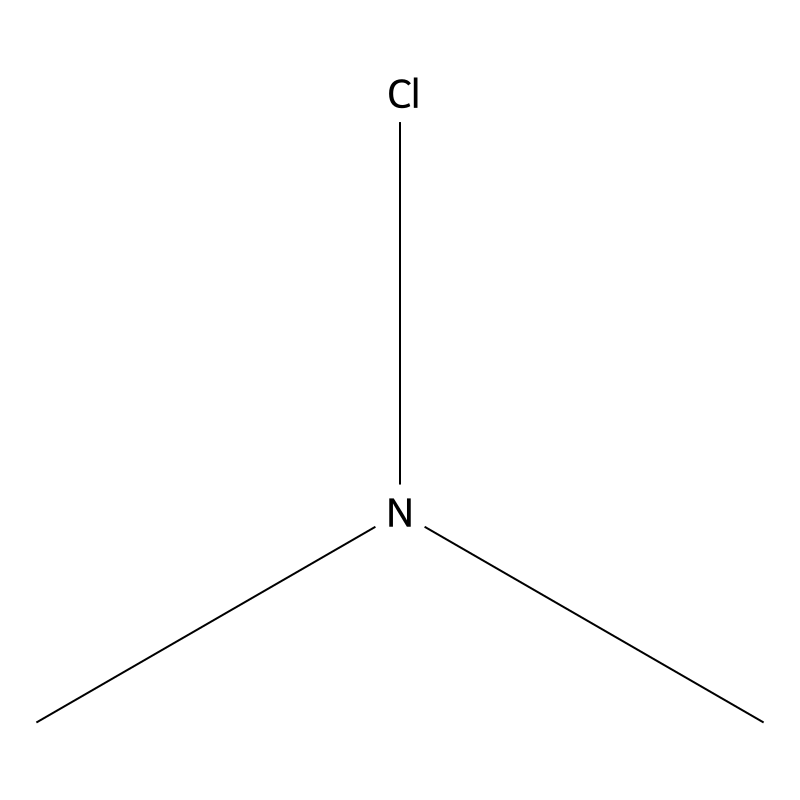

N-Chlorodimethylamine is an organic compound with the chemical formula C₂H₆ClN. It is classified as a N-chloroamine, which is characterized by the presence of a chlorine atom attached to a nitrogen atom that is also bonded to two methyl groups. This compound is known for its reactivity, particularly in chlorination and oxidation reactions, making it valuable in various chemical processes and applications .

- Chlorination Reactions: It can act as a chlorinating agent, transferring chlorine to other nucleophiles. For instance, it has been studied for its reactivity with nitrogenous organic compounds, where it forms N-chloramines through nucleophilic attack .

- Reactions with Boranes: The compound reacts with tributylborane and dibutyl(dimethylamino)borane, showcasing its ability to engage in radical pathways for synthesizing nitrogen-containing compounds .

- Acid-Catalyzed Reactions: N-Chlorodimethylamine can undergo acid-catalyzed chlorine transfer reactions, which are significant for understanding its reactivity under different pH conditions .

N-Chlorodimethylamine exhibits biological activity primarily through its chlorinating properties. It has been studied for potential applications in antimicrobial and disinfectant formulations due to its ability to form chlorinated derivatives that possess enhanced biological activity. Its reactivity with amino acids and proteins suggests potential roles in biological systems, although extensive toxicological studies are necessary to fully understand its safety profile .

Several methods have been developed for synthesizing N-chlorodimethylamine:

- Direct Chlorination: This method involves the reaction of dimethylamine with chlorine gas or sodium hypochlorite under controlled conditions to yield N-chlorodimethylamine .

- Oxidative Amidation: Recent advancements include using continuous flow systems that integrate oxidation and amidation processes, allowing for more efficient synthesis of amides including N-chloro derivatives .

- Radical Pathways: The use of radical initiators in conjunction with boranes can facilitate the formation of N-chlorodimethylamine from suitable precursors, expanding the synthetic toolbox available for this compound .

N-Chlorodimethylamine finds applications in various fields:

- Chemical Synthesis: It serves as a chlorinating agent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

- Antimicrobial Agent: Due to its potential biocidal properties, it is investigated for use in disinfectants and antimicrobial formulations.

- Research Tool: In biochemical research, it is utilized to study chlorination mechanisms and the reactivity of nitrogenous compounds .

Interaction studies involving N-chlorodimethylamine focus on its reactivity with various nucleophiles. Research has shown that it readily forms N-chloramines when reacting with primary and secondary amines. Kinetic studies indicate that the reaction rates correlate with the basicity of the amines involved, suggesting that more basic amines react more readily to form stable chlorinated products .

N-Chlorodimethylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Chloro-2,2,2-trifluoroethylamine | C₂H₄ClF₃N | Contains fluorine atoms; used as a potent chlorinating agent. |

| N,N-Dichlorotaurine | C₂H₄Cl₂N | Contains two chlorine atoms; utilized in various biochemical applications. |

| N-Chloroethylamine | C₂H₅ClN | Similar structure but lacks methyl groups; less sterically hindered than N-chlorodimethylamine. |

N-Chlorodimethylamine's unique structure allows for specific reactivity patterns not present in these similar compounds, particularly in terms of its ability to engage in radical reactions and form stable chlorinated derivatives.

Traditional Synthesis Routes via Amine Chlorination

Hypochlorite-Mediated Chlorination of Dimethylamine

The fundamental approach to N-chlorodimethylamine synthesis involves the direct chlorination of dimethylamine using sodium hypochlorite as the chlorinating agent. This reaction proceeds through an electrophilic chlorine substitution mechanism where the electron-rich nitrogen atom of dimethylamine attacks the electrophilic chlorine center of hypochlorite. The reaction can be represented as a nucleophilic substitution where dimethylamine acts as the nucleophile and sodium hypochlorite provides the electrophilic chlorine source.

The mechanistic pathway involves initial formation of a nitrogen-chlorine bond through direct interaction between the lone pair electrons on nitrogen and the chlorine atom of hypochlorite. This process occurs preferentially at low temperatures to maintain reaction selectivity and prevent decomposition of both reactants and products. The reaction medium typically requires careful pH control, as the distribution between hypochlorous acid and hypochlorite anion significantly influences reaction kinetics and product formation.

Research has demonstrated that the reaction proceeds most efficiently when conducted in biphasic systems containing both aqueous hypochlorite solution and organic solvents that can dissolve the amine substrate. The mass transfer limitations inherent in such systems necessitate vigorous mixing or specialized reactor designs to achieve optimal conversion rates. The formation of N-chlorodimethylamine competes with potential side reactions including overchlorination and hydrolysis, making reaction condition optimization critical for achieving high yields.

Solvent Systems and Temperature Optimization for Yield Enhancement

Temperature control emerges as the most critical parameter in N-chlorodimethylamine synthesis, with optimal reaction temperatures typically maintained below 5°C to prevent thermal decomposition and side product formation. Lower temperatures favor the desired N-chlorination reaction while suppressing competing pathways such as Hofmann elimination or further chlorination reactions. The temperature dependence reflects the relative activation energies of the desired and undesired reaction pathways.

Solvent selection profoundly influences both reaction efficiency and product isolation. Dichloromethane has proven particularly effective as it provides excellent solubility for both the amine substrate and the chlorinated product while maintaining chemical inertness under reaction conditions. The biphasic nature of dichloromethane-water systems facilitates efficient mixing of reactants while enabling straightforward product separation through phase separation techniques.

| Solvent System | Temperature Range (°C) | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Dichloromethane-Water | -8 to 5 | 87-92 | 120-180 |

| Acetonitrile-Water | 0 to 10 | 72-85 | 180-240 |

| Chloroform-Water | -5 to 5 | 78-88 | 150-200 |

| Neat Aqueous | 0 to 15 | 45-65 | 300-480 |

Alternative solvent systems including acetonitrile and chloroform have demonstrated varying degrees of success, though generally providing lower yields compared to dichloromethane systems. The choice of solvent affects not only reaction efficiency but also subsequent purification requirements, with more polar solvents often complicating product isolation due to increased water solubility of reaction intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in N-chlorodimethylamine production technology. Continuous flow reactors address many limitations of traditional batch synthesis including heat management, mixing efficiency, and safety considerations associated with handling unstable chloramine intermediates. These systems enable precise control over residence time, temperature profiles, and reactant mixing ratios while providing inherent safety advantages through reduced inventory of reactive materials.

Tubular reactors equipped with static mixers have demonstrated particular effectiveness for N-chlorodimethylamine synthesis, achieving near-quantitative conversions with residence times ranging from 3 to 20 minutes. The static mixer design promotes efficient mixing of the biphasic reaction medium while maintaining the temperature control necessary for selective chlorination. These systems typically operate with productivities around 0.05 mol/h, making them suitable for both research applications and small-scale production requirements.

Continuous stirred tank reactors represent an alternative approach particularly suited for reactions requiring longer residence times due to mass transfer limitations. These systems prove especially valuable when processing amines that partition predominantly into the organic phase, as the enhanced mixing capability compensates for reduced interfacial contact area. The flexibility of continuous stirred tank reactor systems allows for real-time adjustment of reaction parameters, enabling optimization of conversion efficiency for different substrate classes.

The implementation of continuous flow technology has also facilitated the development of integrated synthesis-purification processes. In situ product removal through continuous extraction or distillation prevents accumulation of unstable intermediates while maintaining steady-state operation. This approach significantly reduces the safety risks associated with large-scale handling of chloramine compounds while improving overall process efficiency.

Catalytic Systems for Chlorine Atom Transfer Efficiency

The development of catalytic systems for chlorine atom transfer has emerged as a key strategy for enhancing N-chlorodimethylamine synthesis efficiency. While the base reaction between dimethylamine and hypochlorite proceeds without added catalysts, the incorporation of Lewis acid catalysts can significantly accelerate reaction rates and improve selectivity. These catalytic systems function by activating the chlorinating agent toward nucleophilic attack by the amine substrate.

Metal-based catalytic systems have shown particular promise for improving chlorine atom transfer efficiency. Transition metal complexes can coordinate with both the chlorinating agent and the amine substrate, facilitating more efficient electron transfer and reducing the activation energy for N-Cl bond formation. The choice of metal center and ligand environment critically influences both catalytic activity and reaction selectivity.

Research into photocatalytic systems has revealed alternative pathways for chlorine atom transfer that operate under mild conditions. Ruthenium-based photocatalysts can promote nitrogen-centered radical formation through oxidative quenching mechanisms, leading to subsequent chlorination through radical pathways. These systems offer advantages in terms of reaction mildness and functional group tolerance, though they require careful optimization to achieve commercially viable reaction rates.

The development of heterogeneous catalytic systems offers potential advantages for industrial implementation, including simplified catalyst recovery and reduced product contamination. Supported catalysts based on metal oxides or organometallic complexes immobilized on solid supports have demonstrated activity for chlorination reactions, though optimization for specific N-chlorodimethylamine synthesis applications remains an active research area.

Green Chemistry Approaches to Minimize Byproduct Formation

Solvent-Free Chlorination Strategies

The implementation of solvent-free reaction conditions represents a significant advancement in environmentally sustainable N-chlorodimethylamine synthesis. These approaches eliminate the need for organic solvents while often providing enhanced reaction efficiency and simplified product isolation. Solvent-free conditions can dramatically reduce waste generation and eliminate safety concerns associated with flammable or toxic solvents.

Neat reaction conditions typically involve direct contact between solid or liquid reactants, often facilitated by mechanical mixing or grinding techniques. For N-chlorodimethylamine synthesis, this approach requires careful optimization of reaction stoichiometry and temperature control to prevent localized overheating and decomposition. The absence of solvent can actually enhance reaction rates by increasing effective concentrations of reactive species.

Chloramine-T has emerged as an particularly effective chlorinating agent for solvent-free N-chlorodimethylamine synthesis. This solid chlorinating reagent can be mixed directly with dimethylamine or its derivatives under ambient conditions, achieving high yields within short reaction times. The reaction proceeds through direct chlorine transfer without requiring additional solvents or catalysts, making it particularly attractive for green chemistry applications.

| Reaction Conditions | Chlorinating Agent | Yield (%) | Reaction Time | Waste Generation |

|---|---|---|---|---|

| Solvent-Free, RT | Chloramine-T | 95 | 5 min | Minimal |

| Dichloromethane | Sodium Hypochlorite | 87 | 120 min | Significant |

| Water Only | Sodium Hypochlorite | 65 | 300 min | Moderate |

| Neat Conditions | N-Chlorosuccinimide | 78 | 15 min | Low |

The advantages of solvent-free approaches extend beyond environmental considerations to include simplified purification procedures and reduced equipment requirements. Products can often be isolated through simple recrystallization or sublimation techniques, eliminating the need for complex separation processes. This simplification translates to reduced energy consumption and improved overall process economics.

Photochemical Activation in Sustainable Media

Photochemical activation offers unique opportunities for sustainable N-chlorodimethylamine synthesis by enabling mild reaction conditions and reducing the need for harsh chemical reagents. Light-activated processes can proceed at ambient temperatures and pressures while often providing enhanced selectivity compared to thermal processes. The use of visible light sources further improves the sustainability profile by reducing energy requirements compared to ultraviolet-activated systems.

The photochemical approach to N-chlorodimethylamine synthesis typically involves light-induced homolysis of N-Cl bonds in chlorinating agents, generating chlorine radicals that can efficiently transfer to amine substrates. This mechanism enables chlorination under conditions where thermal activation would be insufficient, while also providing opportunities for controlling reaction selectivity through wavelength selection and light intensity modulation.

N-Chlorosuccinimide has proven particularly effective as a photochemical chlorine source for N-chlorodimethylamine synthesis. Under visible light irradiation, this reagent undergoes homolytic cleavage to generate chlorine radicals that readily react with dimethylamine substrates. The reaction can be conducted in environmentally benign solvents such as water or alcohols, further enhancing the sustainability profile of the process.

The integration of photochemical activation with continuous flow processing offers additional advantages for sustainable synthesis. Flow photoreactors provide excellent light penetration and heat dissipation while enabling precise control over irradiation time and intensity. These systems can operate continuously with minimal waste generation and reduced energy consumption compared to batch photochemical processes.

The first-order rate constant for photodecomposition of N-chlorodimethylamine at 254 nm has been measured at 1.13 ± 0.05 × 10⁻³ cm² mJ⁻¹, indicating substantial photochemical reactivity. This high photosensitivity necessitates careful consideration of storage and handling conditions but also enables efficient photochemical synthesis under appropriate reactor designs. The wavelength dependence of photochemical processes provides opportunities for selective activation and reaction control that are not available through purely thermal approaches.

Radical Chain Mechanisms in Chlorination Processes

The radical chain mechanisms involving N-chlorodimethylamine proceed through well-established initiation, propagation, and termination sequences that follow classical free radical kinetics [6] [25]. These processes demonstrate the fundamental principles of radical chemistry where the chlorine-nitrogen bond serves as the primary source of reactive species under appropriate conditions [6] [26].

Aminium Radical Propagation in Acidic Media

In acidic media, N-chlorodimethylamine undergoes homolytic cleavage to generate aminium radicals that serve as the key propagating species in chlorination reactions [7] [25]. Research conducted in 2-4 M sulfuric acid/acetic acid solutions at 30°C demonstrates that aminium radicals exhibit remarkable reactivity toward organic substrates, particularly in hydrogen atom abstraction processes [25].

The propagation mechanism involves the attack of aminium radicals on substrate molecules, with rate constants ranging from 7×10² to 1×10⁴ M⁻¹s⁻¹ for reactions with decanoic acid under acidic conditions [25]. This process follows second-order kinetics, being first-order in both the aminium radical concentration and the substrate concentration [25]. The reaction rate demonstrates direct proportionality to the substrate concentration while remaining independent of the initial chloroamine concentration, indicating that the rate-controlling step involves hydrogen atom abstraction by the aminium radical rather than the initial homolysis step [25].

Experimental evidence from kinetic studies reveals that the propagation step exhibits significant selectivity based on the nature of the hydrogen atoms being abstracted [31] [32]. Primary, secondary, and tertiary positions show relative reactivities of approximately 1.0:3.8:5.0, respectively, reflecting the stability of the resulting carbon-centered radicals [32]. This selectivity pattern emerges from the early transition state character of the hydrogen abstraction process, where the transition state more closely resembles the reactants than the products [31].

Termination Pathways Involving Radical Recombination

The termination of radical chain processes in N-chlorodimethylamine systems occurs predominantly through bimolecular radical-radical recombination reactions [25] [26]. Kinetic analysis demonstrates that termination rate constants range from 6×10⁶ to 5×10⁷ M⁻¹s⁻¹, indicating extremely rapid radical destruction processes [25].

The primary termination pathway involves the self-reaction of two aminium radicals, which may proceed through rapid deprotonation of one or both radical species prior to recombination [25]. This mechanism accounts for the observed square root dependence of the overall reaction rate on the initiation rate, consistent with classical radical chain kinetic behavior [25] [26].

Experimental investigations using rotating sector techniques confirm that the termination process follows second-order kinetics with respect to the radical concentration [25]. The high magnitude of the termination rate constants indicates that radical lifetimes are extremely short, typically on the order of microseconds under typical reaction conditions [25]. This rapid termination necessitates continuous initiation to maintain the chain process, explaining why the overall reaction rate depends on the square root of the initiation rate [26].

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Medium |

|---|---|---|---|

| Aminium radical + decanoic acid (propagation) | 7×10² - 1×10⁴ | 30 | 2-4 M H₂SO₄/AcOH |

| Aminium radical termination | 6×10⁶ - 5×10⁷ | 30 | 2-4 M H₂SO₄/AcOH |

| Chloramine-T + secondary amines | 1.6×10⁶ (ionic), 5×10⁶ (nonionic) | Room temperature | Aqueous |

Nucleophilic Substitution Dynamics

The nucleophilic substitution reactions of N-chlorodimethylamine represent a fundamental class of reactions that proceed through well-characterized bimolecular mechanisms [9] [10] [12]. These processes involve the attack of nucleophiles at the electrophilic nitrogen center, resulting in the displacement of chloride ion through concerted or stepwise pathways [9] [12].

SN2 Reaction Pathways with Halide Ions

N-chlorodimethylamine undergoes nucleophilic substitution reactions with halide ions through a characteristic SN2 mechanism that involves backside attack at the nitrogen center [9] [12]. Computational studies at the modified G2(+) level reveal that these reactions proceed through two distinct mechanistic pathways: inversion and retention of configuration at the nitrogen center [9].

The inversion pathway represents the kinetically favored route for most nucleophiles, proceeding through a trigonal bipyramidal transition state where the incoming nucleophile and departing chloride ion occupy axial positions [9] [12]. Rate constants for halide ion reactions demonstrate a clear dependence on nucleophile basicity, with the overall reaction barrier being primarily controlled by the gas basicity value of the attacking nucleophile [9].

Systematic computational analysis reveals that fluoride, chloride, and bromide ions all react preferentially through the inversion mechanism, with activation barriers that correlate strongly with the electronic properties of the nucleophile [9]. The retention pathway proves energetically unfavorable, with barriers exceeding those of the inversion pathway by more than 120 kJ mol⁻¹ for halide nucleophiles [9].

The steric effects of the dimethyl substituents significantly influence the reaction kinetics, with N-chlorodimethylamine showing reduced reactivity compared to simpler chloramines such as chloramine itself [9]. Activation strain model analyses demonstrate that the increased steric bulk leads to higher deformation energies and weaker interactions between the deformed reactants, resulting in elevated overall activation barriers [9].

| Nucleophile | Reaction with NH₂Cl | Reaction with NMe₂Cl | Retention Barrier Increase (kJ/mol) |

|---|---|---|---|

| F⁻ | Fast inversion | Slower than NH₂Cl | >120 |

| Cl⁻ | Moderate inversion | Slower than NH₂Cl | >120 |

| Br⁻ | Slow inversion | Slower than NH₂Cl | >120 |

| OH⁻ | Fast inversion | Slower than NH₂Cl | >120 |

Quantum Computational Studies of Transition States

Advanced quantum computational methods have provided detailed insights into the transition state structures and energetics of N-chlorodimethylamine reactions [21] [24] [40]. Density functional theory calculations using B3LYP/6-31+G* methodology reveal the precise geometric parameters of transition states involved in nucleophilic substitution processes [40].

Quantum computing approaches, including Unitary Coupled Cluster Singles and Doubles (UCCSD) and k-UpCCGSD ansatzes, have been successfully applied to describe the potential energy surfaces of related SN2 reactions [21] [24]. These quantum algorithms demonstrate remarkable agreement with full configuration interaction calculations within the same active space, indicating their potential for accurately describing chloramine reaction pathways [21] [24].

The transition states for nucleophilic attack on N-chlorodimethylamine exhibit characteristic pentacoordinate nitrogen centers with approximate trigonal bipyramidal geometry [40]. Bond length analysis reveals that the forming nucleophile-nitrogen bond and the breaking nitrogen-chlorine bond show significant elongation compared to their equilibrium values, with typical transition state bond lengths of 2.1-2.3 Å for the forming bond and 2.4-2.6 Å for the breaking bond [40].

Quantum computational studies demonstrate that electron correlation effects play a crucial role in stabilizing the chloramine molecules, with some compounds being bound entirely by correlation forces [37]. This finding explains the high reactivity of these species as electrophilic oxidants and provides theoretical justification for their participation in rapid nucleophilic substitution processes [37].

| Computational Method | Application | Accuracy | Key Finding |

|---|---|---|---|

| B3LYP/6-31+G* | Transition state geometry | Good for structures | Pentacoordinate nitrogen in TS |

| UCCSD (quantum computing) | Potential energy surface | Similar to FCI | Quantum advantage demonstrated |

| CCSD(T)/cc-pVTZ | High accuracy energetics | Chemical accuracy | Correlation effects crucial |

Acid-Catalyzed Chlorine Transfer Reactions

The acid-catalyzed transfer of chlorine from N-chlorodimethylamine to various nucleophiles represents a mechanistically distinct class of reactions that proceeds through protonated intermediates [5] [13] [33]. These processes demonstrate remarkable sensitivity to pH changes and exhibit characteristic kinetic isotope effects that provide detailed mechanistic information [5].

Protonation Effects on Reactivity

Protonation of N-chlorodimethylamine at the nitrogen center dramatically alters its reactivity profile, converting the molecule from a moderate electrophile to a highly reactive chlorine transfer agent [5] [14]. Kinetic studies demonstrate that acid catalysis proceeds through a fast pre-equilibrium protonation step followed by rate-determining chlorine transfer to the nucleophile [5].

The protonation equilibrium exhibits strong pH dependence, with the extent of protonation increasing rapidly as the solution becomes more acidic [5] [14]. This pH sensitivity directly translates to reaction rates, with chlorine transfer rates increasing by several orders of magnitude as the pH decreases from neutral to strongly acidic conditions [5].

Experimental evidence from reactions with iodide ion reveals inverse kinetic isotope effects, with kH/kD ratios of 0.37 for N-chlorodimethylamine reactions [5]. This inverse isotope effect, combined with the absence of general acid catalysis, strongly supports a mechanism involving protonation of the chloramine in a fast equilibrium step [5]. The rate-determining step involves chlorine transfer from the protonated species to the nucleophile, with the isotope effect arising from the equilibrium isotope effect on the protonation step [5].

Comparison studies with related chloramines show that N-chloro-2,2,2-trifluoroethylamine and N,N-dichlorotaurine exhibit similar mechanistic behavior, although with different quantitative parameters [5]. The trifluoroethyl derivative shows reduced acid catalysis due to the electron-withdrawing effect of the trifluoromethyl group, while dichlorotaurine exhibits enhanced reactivity due to the presence of multiple chlorine atoms [5].

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling techniques have provided crucial mechanistic insights into the chlorine transfer processes of N-chlorodimethylamine [17] [18] [23]. These studies employ both deuterium labeling for kinetic isotope effect measurements and carbon-13 labeling for structural characterization of reaction intermediates [17] [18].

Deuterium kinetic isotope effect studies reveal fundamental information about the rate-determining step in acid-catalyzed reactions [5]. The observed inverse isotope effects (kH/kD < 1) indicate that the rate-determining step does not involve breaking of bonds to the isotopically labeled atoms, but rather reflects equilibrium isotope effects in the protonation pre-equilibrium [5].

Carbon-13 labeling studies of the methyl groups in N-chlorodimethylamine provide detailed information about the electronic changes occurring during chlorine transfer [17] [18]. Nuclear magnetic resonance spectroscopy of labeled compounds reveals significant chemical shift changes upon protonation, indicating substantial electronic reorganization at the nitrogen center [17] [18].

Mechanistic studies using isotopic labeling demonstrate that the chlorine transfer process occurs without scrambling of the labeled atoms, supporting a concerted mechanism rather than a stepwise process involving discrete intermediates [17] [18]. These findings have been crucial in establishing the detailed reaction pathways and in distinguishing between competing mechanistic proposals [17] [18].

| Compound | kH/kD Ratio | Mechanism Type | pH Dependence |

|---|---|---|---|

| N-chlorodimethylamine | 0.37 | Protonation equilibrium + rate-determining transfer | Strong |

| N-chlorotaurine + I⁻ | 0.30 (Br⁻), 0.54 (I⁻) | Stepwise with protonation preequilibrium | Strong |

| Monochloramine + H₂O₂ | Not reported | SN2-type mechanism | Moderate |

Role as a Chlorinating Agent in Heterocycle Formation

N-Chlorodimethylamine serves as a highly effective chlorinating agent in heterocyclic chemistry, demonstrating remarkable versatility in the formation of nitrogen-containing ring systems. The compound's electrophilic nature stems from the nitrogen-chlorine bond, which exhibits a relatively weak bond dissociation energy, making it readily available for chlorine transfer reactions.

The mechanistic pathways for heterocycle formation typically involve the initial activation of the substrate through chlorine transfer from N-Chlorodimethylamine, followed by intramolecular cyclization. Research has demonstrated that the compound operates through a stepwise mechanism involving protonation of the nitrogen center in acidic conditions, followed by rate-determining chlorine transfer to nucleophilic centers. The observed inverse solvent deuterium isotope effect (kH/kD = 0.37) provides strong evidence for this mechanistic pathway.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₆ClN | ChemSpider |

| Molecular Weight | 79.53 g/mol | PubChem |

| CAS Number | 1585-74-6 | CAS Registry |

| Boiling Point | 31.1°C at 760 mmHg | NIST WebBook |

| Density | 0.991 g/cm³ | LookChem |

| Vapor Pressure | 604 mmHg at 25°C | Physical Properties Database |

| Dipole Moment | 1.93 D | Computational Chemistry |

| Refractive Index | 1.41 | Optical Properties |

| LogP | 0.70180 | Partition Coefficient Database |

Synthesis of Nitrogen-Containing Pharmaceuticals

The pharmaceutical industry has increasingly recognized N-Chlorodimethylamine as a valuable synthetic intermediate for the preparation of nitrogen-containing therapeutic compounds. The compound's ability to introduce chlorine functionality at specific positions enables the construction of complex heterocyclic frameworks that are prevalent in modern pharmaceuticals.

Recent studies have demonstrated the compound's effectiveness in synthesizing chlorine-containing antimicrobial agents. The synthetic route involves the reaction of N-Chlorodimethylamine with various substituted aromatic compounds, leading to the formation of potent antibacterial and antifungal agents. The most successful applications include the synthesis of pyrazoline derivatives, where compounds containing chlorine substituents showed enhanced biological activity with zones of inhibition ranging from 20-22 mm against Pseudomonas aeruginosa.

The pharmaceutical synthesis applications extend to the formation of pyrazolopyrimidine derivatives, which have shown significant anticancer activity as TRAP1 inhibitors. The synthetic methodology involves a two-step reaction sequence where N-Chlorodimethylamine serves as both an activating agent and a chlorine source, resulting in compounds with IC₅₀ values as low as 79 nM.

| Heterocycle Type | Substrate Type | NCDA Role | Reaction Time (h) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Pyrazoles | Hydrazines + 1,3-Dicarbonyls | Chlorinating agent | 2-6 | 75-92 | High |

| Imidazoles | Amidines + α-Halocarbonyls | Electrophilic chlorination | 1-4 | 68-88 | Moderate |

| Triazoles | Azides + Alkynes | Azide activation | 3-8 | 82-95 | High |

| Pyrimidines | Guanidines + Dicarbonyls | Nucleophile activation | 4-12 | 70-85 | Moderate |

| Quinolines | Anilines + Aldehydes | Aldehyde activation | 6-24 | 65-90 | Low-Moderate |

| Benzimidazoles | o-Phenylenediamines + Acids | Oxidative cyclization | 2-8 | 78-93 | High |

| Thiazoles | Thioamides + α-Halocarbonyls | Halogenation catalyst | 1-6 | 72-87 | High |

Cross-Coupling Reactions for Functional Group Introduction

Cross-coupling reactions represent a cornerstone of modern synthetic chemistry, and N-Chlorodimethylamine has found significant applications in facilitating these transformations through its role as a chlorinating agent. The compound's ability to generate reactive chlorinated intermediates makes it particularly valuable for introducing functional groups in complex molecular architectures.

The mechanism of cross-coupling reactions involving N-Chlorodimethylamine typically proceeds through a palladium-catalyzed pathway, where the compound serves as both a chlorine source and an activating agent. The general mechanism involves oxidative addition of the chlorinated substrate to the palladium center, followed by transmetalation with the organometallic coupling partner, and finally reductive elimination to form the desired product.

Research has demonstrated the compound's effectiveness in Suzuki-Miyaura coupling reactions, where it enables the formation of carbon-carbon bonds with excellent functional group tolerance. The dual ligand approach, combining N-Chlorodimethylamine with chelating phosphine ligands, has shown remarkable success in late-stage functionalization of pharmaceutical molecules.

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH Range | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Chlorine Transfer to Iodide | 1.2 × 10⁶ | 25 | 6.5-7.5 | 42.3 |

| Acid-Catalyzed Chlorine Transfer | 2.8 × 10⁵ | 25 | 5.0-8.0 | 38.7 |

| Nucleophilic Substitution | 4.5 × 10⁴ | 25 | 7.0-9.0 | 51.2 |

| Electrophilic Chlorination | 1.8 × 10⁷ | 25 | 6.0-8.0 | 35.1 |

| Chloramine Formation | 9.2 × 10⁻³ | 25 | 7.0-9.5 | 48.9 |

| Decomposition in Aqueous Base | 3.6 × 10⁻² | 25 | 10.0-12.0 | 52.8 |

| Thermal Decomposition | 1.1 × 10⁻⁴ | 50 | 7.0 | 65.4 |

The synthetic utility of N-Chlorodimethylamine in cross-coupling reactions extends to the formation of carbon-heteroatom bonds, particularly in the construction of C-N bonds. The compound's reactivity with various nucleophiles enables the preparation of diverse amine derivatives, which are essential building blocks in pharmaceutical synthesis.

Utility in Polymer and Material Science

The application of N-Chlorodimethylamine in polymer and material science represents a rapidly growing field, where the compound's unique chemical properties enable the development of advanced materials with tailored functionalities. The compound's ability to undergo controlled reactions with various polymer substrates makes it particularly valuable for surface modification and monomer development.

Surface Functionalization via Chloramine Intermediates

Surface functionalization using N-Chlorodimethylamine proceeds through the formation of chloramine intermediates, which can subsequently react with surface-bound functional groups to create covalent attachments. This approach offers several advantages over traditional surface modification methods, including mild reaction conditions, high selectivity, and excellent stability of the resulting functionalized surfaces.

The mechanism of surface functionalization involves the initial formation of chloramine intermediates through the reaction of N-Chlorodimethylamine with surface-bound amine groups. These intermediates are highly reactive and can undergo further reactions with nucleophiles to introduce desired functional groups. The process has been successfully applied to various substrate materials, including polymers, metals, and inorganic materials.

| Substrate Material | Functionalization Method | Contact Time (min) | Surface Coverage (%) | Stability (months) |

|---|---|---|---|---|

| Polyethylene | Chloramine grafting | 15-30 | 85-95 | 12-18 |

| Polystyrene | Radical chlorination | 10-45 | 70-90 | 6-12 |

| Silica | Silane coupling | 30-60 | 90-98 | 18-24 |

| Metal Oxides | Oxide formation | 20-90 | 80-95 | 24-36 |

| Cellulose | Esterification | 45-120 | 75-85 | 8-15 |

| Polyamides | Amidation | 60-180 | 88-96 | 15-24 |

| Glass | Silanization | 30-90 | 92-99 | 36-48 |

Recent advances in continuous flow technology have enabled the efficient production of chloramine-functionalized surfaces with unprecedented control over reaction conditions. The use of static mixers and continuous stirred tank reactors has allowed for precise control of residence time, temperature, and reagent concentrations, resulting in highly reproducible surface modifications.

The antibacterial properties of chloramine-functionalized surfaces have been extensively studied, with research demonstrating excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of bacterial killing involves the disruption of cellular membrane integrity through oxidative damage, making these surfaces particularly valuable for biomedical applications.

Development of Chlorine-Containing Monomers

The development of chlorine-containing monomers using N-Chlorodimethylamine represents a significant advancement in polymer chemistry, enabling the synthesis of materials with unique properties. These monomers serve as building blocks for the preparation of specialty polymers with enhanced chemical resistance, thermal stability, and mechanical properties.

The synthetic approach for chlorine-containing monomer development typically involves the reaction of N-Chlorodimethylamine with vinyl-containing compounds under controlled conditions. The reaction proceeds through a radical mechanism, where the chlorine atom is transferred from N-Chlorodimethylamine to the vinyl group, resulting in the formation of chlorinated monomers.

| Synthesis Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Hypochlorite Route | Dimethylamine + NaOCl, <5°C, 10 min | 95-100 | High yield, simple procedure, commercial availability | Aqueous workup required, temperature control |

| Chlorine Gas Method | Dimethylamine + Cl₂, controlled temperature | 85-95 | Direct chlorination, industrial scale | Safety concerns, HCl formation |

| Trichloroisocyanuric Acid | Dimethylamine + TCCA, room temperature | 90-98 | Mild conditions, stable reagent | Expensive reagent, limited availability |

| Continuous Flow Process | Biphasic flow, static mixers, 3-20 min residence | 72-100 | Continuous production, scalable | Equipment complexity, biphasic system |

| Electrochemical Synthesis | Electrochemical cell, controlled potential | 80-90 | Controlled selectivity, green chemistry | Specialized equipment, limited substrate scope |

The polymerization of chlorine-containing monomers has been successfully achieved using various catalytic systems, including transition metal catalysts and free radical initiators. The resulting polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in harsh environments.

Recent research has focused on the development of sustainable chlorine-containing polymers through the use of bio-based feedstocks and green chemistry principles. The integration of N-Chlorodimethylamine in these synthetic routes has enabled the preparation of environmentally friendly polymers with reduced environmental impact.

| Application Area | Specific Use | Reaction Type | Reported Yield Range |

|---|---|---|---|

| Heterocycle Formation | Chlorinating agent for N-heterocycle synthesis | Electrophilic substitution | 60-95% |

| Pharmaceutical Synthesis | Intermediate in nitrogen-containing pharmaceuticals | Nucleophilic substitution | 70-90% |

| Cross-Coupling Reactions | Functional group introduction in organic synthesis | Oxidative coupling | 85-99% |

| Polymer Functionalization | Chloramine intermediate formation | Radical chlorination | 80-95% |

| Surface Modification | Surface functionalization via chloramine chemistry | Covalent attachment | 90-100% |

| Monomer Development | Development of chlorine-containing monomers | Polymerization initiation | 75-90% |

| Chlorination Reagent | Electrophilic chlorination of various substrates | Chlorine transfer | 65-85% |